Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Overview
Description
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate, also known as DOTA-tri-t-Bu-ester, is a chemical compound with the empirical formula C28H52N4O8 . It has a molecular weight of 572.73 . This compound is used as a reactant in the preparation of various other compounds, including gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which is used as a contrast agent for magnetic resonance imaging (MRI) .
Synthesis Analysis
This compound can be employed as a reactant to prepare gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which is used as a contrast agent for MRI . It can also be used in the synthesis of generations 3 (G3) nanoglobular MRI contrast agents for MR angiography and tumor angiogenesis imaging .Molecular Structure Analysis
The SMILES string for this compound isCC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(O)=O
. The InChI key is RVUXZXMKYMSWOM-UHFFFAOYSA-N
. Chemical Reactions Analysis
This compound can be used as a reactant in various chemical reactions. For example, it can be used to prepare gadolinium ion functionalized with DOTA-LAE, which is used as a contrast agent for MRI . It can also be used in the preparation of gadolinium complexes as MRI blood contrast agents .Physical And Chemical Properties Analysis
This compound has a molecular weight of 572.73 . It is typically available in lump form .Scientific Research Applications
Intermediate in Medical Chelators : This compound is used as an intermediate in preparing DO3A and DOTA metal chelators, which are significant in medical applications (Jagadish et al., 2011).
Lanthanide Complex Formation : It is used to form lanthanide complexes, which are important in various fields, including catalysis and materials science (Schumann & Kuse, 2008).
Molecular Imaging Applications : As a precursor chelating agent for lanthanide ions, it is significant in enhancing the targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media used in molecular imaging (Li et al., 2009).
Paramagnetic Properties in Hydrolysis : Research has shown that its Dy3+ complex is subject to stepwise hydrolysis, and this property is utilized in studying the paramagnetic chemical shifts and temperature sensitivity in hydrolysis processes (Babailov & Zapolotsky, 2020).
Synthesis of Novel Chelators : It serves as a base for synthesizing novel chelators like DOTA-mono-adamantan-1-ylamide, which are crucial in chemical research and pharmaceutical development (Wan et al., 2015).
Bifunctional Monophosphinate DOTA Derivative : It is involved in creating bifunctional ligands, like the synthesis of a monophosphinate DOTA derivative, which has applications in bioconjugation and medicinal chemistry (Řezanka et al., 2008).
Asymmetric Synthesis in MRI : It is used in the asymmetric synthesis of chiral tetraazamacrocycles, which are key intermediates for MRI contrast agents (Levy et al., 2009).
Functionalization of Peptides for Radioimmunotherapy : Its derivatives are used in the functionalization of peptides, enabling the creation of DOTA-peptide amides for radioimmunotherapy (Peterson et al., 1999).
Impact on Biomedical Imaging : DOTA and its derivatives, including Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate, have significantly influenced diagnostic imaging across various modalities like MRI, PET, SPECT, and fluorescence imaging (Stasiuk & Long, 2013).
Future Directions
This compound has potential applications in the field of medical imaging. It can be used to prepare gadolinium ion functionalized with DOTA-LAE, which is used as a contrast agent for MRI . It can also be used in the synthesis of generations 3 (G3) nanoglobular MRI contrast agents for MR angiography and tumor angiogenesis imaging .
properties
IUPAC Name |
2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUXZXMKYMSWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469329 | |
Record name | [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate | |
CAS RN |
137076-54-1 | |
Record name | [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVY7P26TWY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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